3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-ethoxybicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(8,4-7)5-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCYGTBKQOUTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Derivatization Strategies of Bicyclo 1.1.1 Pentane Amines
Chemical Transformations at Bridgehead Positions of BCP Amines
The bridgehead positions (C1 and C3) of the BCP core are the most common sites for functionalization. nih.govacs.org In 3-Ethoxybicyclo[1.1.1]pentan-1-amine, these positions are occupied by the amine and ethoxy groups, respectively. Transformations at these tertiary carbons are well-documented for the broader class of BCP derivatives. researchgate.net While the ethoxy group is generally stable, the unoccupied bridgehead C-H bond in a monosubstituted BCP is a primary target for functionalization. Methodologies for postsynthesis functionalization often focus on these positions. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to selectively functionalize the bridgehead C-H bond, demonstrating the feasibility of introducing new substituents at this position. acs.org Such strategies could potentially be applied to precursors of 3-Ethoxybicyclo[1.1.1]pentan-1-amine to introduce further diversity.
Functionalization and Modification of Bridge Positions on the BCP Core
Functionalization of the three secondary bridge positions (CH2 groups) on the BCP core is significantly more challenging than at the bridgehead positions. researchgate.netnih.gov This difficulty stems from the high bond dissociation energy (BDE) of the methylene (B1212753) C-H bonds, estimated to be around 106 kcal/mol. chemrxiv.orgnih.gov Consequently, developing general methods for C-H activation at these sites remains an emerging area of research. nih.govchemrxiv.org
Despite these challenges, recent advances have demonstrated that direct functionalization of these strong C-H bonds is possible. Strategies involving radical C-H abstraction using a potent hydrogen atom abstractor under mild conditions have been developed to create synthetic linchpins. chemrxiv.org These intermediates, which possess orthogonal functional handles at both bridge and bridgehead positions, can then be diversified using techniques like metallaphotoredox catalysis. chemrxiv.orgnih.gov While specific examples involving 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride are not detailed in the literature, these general methodologies represent a potential pathway for creating novel ortho- or meta-substituted arene ring bioisosteres from the BCP core. chemrxiv.org
Selective C-H Functionalization and Activation within the BCP Framework
Selective C-H functionalization within the BCP framework is a key strategy for creating complex derivatives while minimizing step counts. chemrxiv.org A significant challenge is differentiating between the tertiary C-H bonds at the bridgehead and the secondary C-H bonds at the bridge positions. springernature.com
Catalyst-controlled reactions have shown remarkable selectivity. For example, chiral dirhodium complexes can catalyze intermolecular sp3 C-H insertion reactions of diazo compounds, forging new C-C bonds exclusively at the tertiary bridgehead position without causing fragmentation of the strained carbocyclic framework. nsf.govsemanticscholar.org This approach provides a conceptually innovative route to chiral substituted BCPs. nsf.gov Computational studies have helped to unveil the reasons for this high selectivity, confirming that the transformation occurs preferentially at the tertiary site. springernature.com This inherent reactivity difference allows for the targeted modification of BCP scaffolds, a principle that extends to derivatives like 3-Ethoxybicyclo[1.1.1]pentan-1-amine.
Amine Functional Group Interconversions and Derivatization (e.g., N-alkylation, amidation)
The bridgehead amine group on the BCP core exhibits exceptional reactivity. nih.gov This is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, which makes it more reactive than other bicyclic amines like bicyclo[2.2.2]octane (BCO) amine. nih.govresearchgate.net This enhanced reactivity facilitates a range of functional group interconversions and derivatizations.
The synthesis of 3-Ethoxybicyclo[1.1.1]pentan-1-amine itself can be achieved from its corresponding acetamide (B32628) derivative, N-(3-ethoxybicyclo[1.1.1]pentan-1-yl)acetamide, via hydrolysis. google.com.nagoogle.com This transformation is a key example of functional group interconversion to yield the primary amine.
Once formed, the primary amine is readily derivatized. Common reactions include:
Amidation: The amine can be coupled with carboxylic acids or acid chlorides to form amides. For instance, reaction with acetyl chloride produces N-(bicyclo[1.1.1]pentan-1-yl)acetamide. google.com.na
N-alkylation: The amine can undergo alkylation to form secondary or tertiary amines.
Decarboxylative Amination: In multifunctional BCPs, a bridgehead carboxylic acid can be converted to an amine, which can then be coupled with various partners, such as indazoles and azaindoles. princeton.edu
The table below summarizes key derivatization reactions applicable to the amine group on the BCP core.
| Reaction Type | Reagent Example | Product Type | Reference |
| Amidation | Acetyl Chloride | N-acyl BCP amine | google.com.na |
| Amine Formation | Base Hydrolysis | Primary BCP amine | google.com |
| Decarboxylative Amination | Indazole | N-heteroaryl BCP amine | princeton.edu |
Asymmetric Synthesis and Stereochemical Control in BCP Amine Derivatives
The synthesis of chiral BCP derivatives is of high interest for drug discovery, as they can serve as bioisosteres for α-stereogenic benzyl (B1604629) groups. thieme.de Achieving stereochemical control in BCP amine derivatives, however, presents a significant synthetic challenge. researchgate.net Most strategies focus on installing a stereocenter adjacent to the BCP core rather than on the core itself, which is achiral.
Current approaches to creating these valuable chiral molecules include:
Use of Chiral Auxiliaries: Stoichiometric chiral auxiliaries can be attached to a BCP precursor to direct a subsequent reaction, after which the auxiliary is removed. nsf.govrsc.org
Catalytic Asymmetric Synthesis: This is a more efficient approach. Methods include the enantioselective C-H functionalization of a BCP bridgehead C-H bond using a chiral catalyst. nsf.govsemanticscholar.org Another strategy involves the multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by an N-heterocyclic carbene (NHC), to yield α-chiral BCPs with excellent enantioselectivity. nih.gov
Radical-Based Methods: The addition of a chiral α-iminyl radical cation intermediate to [1.1.1]propellane can install a stereocenter at the same time as the ring-opening, providing direct access to α-chiral BCPs. researchgate.net
While these methods have not been specifically reported for 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride, they establish a clear precedent for how its amine functionality could be used as a handle to introduce chirality into derivative structures.
Advanced Theoretical and Computational Investigations of the Bicyclo 1.1.1 Pentane Core and Its Derivatives
Quantum Chemical Analysis of Bonding, Orbital Hybridization, and Electron Delocalization
The bicyclo[1.1.1]pentane cage is a highly strained yet remarkably stable system, a paradox that can be explained through detailed quantum chemical analysis. The bonding within the BCP core is unconventional. While a bond is absent between the two bridgehead carbon atoms, experimental charge density studies confirm the presence of a (3,+3) cage critical point, indicating significant electron density within the cage's interior. This internal electron density is a key feature of the BCP framework.
A defining characteristic of the BCP core is the inverted tetrahedral geometry at the bridgehead carbons. This structural peculiarity leads to unusual orbital hybridization. Computational calculations and experimental data from ¹J C-H coupling constant analysis have established the hybridization of the exocyclic orbitals at the bridgehead and bridge positions. The orbitals of the bridgehead carbons involved in bonding to external substituents have a high degree of s-character, which influences the properties and reactivity of BCP derivatives. Specifically, the bridgehead carbon orbitals are described as sp² hybridized, while the bridge carbon orbitals are sp².⁵ hybridized.
The transmission of electronic effects through the rigid BCP cage has been a subject of computational study. These investigations reveal that the framework can transmit polar, electronegativity, and π-transfer effects, which is attributed to the high electron density inside the cage and hyperconjugative interactions between the substituent and the framework. The concept of σ-π delocalization, extensively studied in the BCP precursor [1.1.1]propellane, is also relevant. This delocalization of electron density across the cage structure is believed to contribute to the stabilization of reactive intermediates and transition states during its synthesis.
Table 1: Key Bonding and Hybridization Parameters of the Bicyclo[1.1.1]pentane Core This table is interactive. Click on the headers to sort.
| Parameter | Description | Typical Value/Nature | Computational Method |
|---|---|---|---|
| Bridgehead-Bridgehead Interaction | Nature of the interaction between the two bridgehead carbons. | Non-bonded; characterized by a cage critical point. | Atoms in Molecules (AIM) Theory |
| Strain Energy | The amount of excess energy due to its constrained geometry. | 65–68 kcal/mol | Ab initio / DFT Calculations |
| Bridgehead Orbital Hybridization | Hybridization of the exocyclic orbital on a bridgehead carbon. | sp² | Ab initio / Semi-empirical Calculations |
| Bridge Orbital Hybridization | Hybridization of the C-H bond orbital on a bridge carbon. | sp².⁵ | Ab initio / Semi-empirical Calculations |
| Electron Delocalization | Distribution of electron density within the cage. | Significant σ-π delocalization and internal electron density. | Molecular Orbital (MO) Theory, DFT |
Computational Modeling of Strain Energy and Topological Descriptors
The BCP core possesses a significant amount of strain energy, estimated to be between 65 and 68 kcal/mol for the parent hydrocarbon. This high strain energy is a consequence of severe bond angle distortion from the ideal sp³ geometry. Despite this, BCP derivatives are generally kinetically stable. Computational modeling is essential for quantifying this strain and understanding its implications for reactivity.
Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (AIM), provides a rigorous description of the bonding. Experimental and theoretical studies on BCP derivatives have consistently shown the absence of a bond path and its associated bond critical point between the two bridgehead carbons. Instead, a cage critical point is located in the center of the BCP unit, which is a characteristic feature of such polycyclic systems. These topological descriptors offer a quantitative way to characterize the unique electronic structure of the BCP cage. Magnetic shielding analysis further supports a predominantly covalent interaction within the cage.
Table 2: Strain Energy and Topological Data for BCP and Related Molecules This table is interactive. You can filter the data by entering values in the search boxes below each header.
| Compound | Strain Energy (kcal/mol) | Topological Feature | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | 66.6 | Cage Critical Point | |
| [1.1.1]Propellane | ~100 | Bridgehead Bond Critical Point | |
| Cyclobutane (B1203170) | 26.5 | Ring Critical Point | |
| Cubane | ~164 | Cage Critical Point |
Mechanistic Elucidation of Reaction Pathways and Transition States via Computational Methods
Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions used to synthesize BCP derivatives, particularly those starting from the highly strained precursor, [1.1.1]propellane. The broad reactivity of propellane with anions, radicals, and electrophiles is rationalized through computational models that highlight the role of electron delocalization.
Density Functional Theory (DFT) calculations are frequently employed to map out reaction energy profiles and characterize transition states. For instance, in the photoredox-catalyzed addition of organic halides to propellane, DFT calculations have shown that the initial strain-relieving addition of a radical to the central bond of propellane is highly exergonic (ΔG = -26.3 kcal mol⁻¹ for a pyridyl radical). The same study identified the subsequent iodine atom abstraction as the rate-limiting step, successfully modeling its transition state (TS2) with an activation barrier of ΔG‡ = 11.8 kcal mol⁻¹.
Computational studies have also been instrumental in understanding other synthetic routes. For the synthesis of 2-substituted BCPs, computational analysis supported a mechanism involving the addition of a triplet carbene intermediate into the central C-C bond of a bicyclo[1.1.0]butane. Furthermore, detailed computational analyses have shed light on the electrophilic activation of propellane, indicating that key interactions, such as halogen bonding, can promote nucleophilic attack without destabilizing the cage structure. These theoretical investigations provide a unified framework for understanding propellane's reactivity, attributing it to a moldable, delocalized electron density that can stabilize adducts and transition states.
Analysis of Non-Covalent Interactions and Supramolecular Assemblies of BCP Derivatives
The rigid, three-dimensional structure of the BCP core makes it an excellent scaffold for controlling the spatial arrangement of functional groups, which is critical for designing supramolecular assemblies and for understanding drug-receptor interactions. Computational and experimental studies have been conducted to systematically investigate the non-covalent interactions engaged by BCP derivatives.
These studies, combining X-ray crystallography with computational analyses like DFT, Hirshfeld surface analysis, and 2D fingerprint plots, have provided a quantitative understanding of various intermolecular forces. A variety of specific, directional non-covalent interactions have been identified in different BCP derivatives, including:
Halogen Bonding: Strong I···I and I···N interactions have been observed and their preference is dependent on the electronic nature of the bridgehead substituents.
Hydrogen Bonding: Both strong N-H···O and weaker C-H···O hydrogen bonds have been characterized in BCPs containing amide and carboxylic acid functionalities.
A significant finding from these studies is that the three-dimensional nature of the BCP unit effectively prevents π-π stacking between aromatic rings attached to the bridgehead positions. This property is valuable in materials science and medicinal chemistry for creating well-defined, rigid linkers between functional moieties. The interaction profiles derived from calculating molecular electrostatic potentials on BCP surfaces can be useful for the rational design of new BCP analogs with specific interaction capabilities.
Table 3: Non-Covalent Interactions in BCP Derivatives This is an interactive table. Use the dropdown menu to filter by interaction type.
| Interaction Type | Example Found in BCPs | Computational Analysis Method |
|---|---|---|
| Halogen Bonding | I···I, I···N | DFT, Hirshfeld Surface Analysis |
| Hydrogen Bonding | N-H···O, C-H···O | DFT, Hirshfeld Surface Analysis, 2D Fingerprint Plots |
| van der Waals | H-C···H-C | X-ray Crystallography, Hirshfeld Surface Analysis |
| Other | O···H | X-ray Crystallography, Hirshfeld Surface Analysis |
Applications of Bicyclo 1.1.1 Pentane Scaffolds in Materials Science and Chemical Technologies
Utilization as Rigid Linkers in Polymeric Materials and Oligomers (e.g., Staffanes)
The defining characteristic of the 1,3-disubstituted BCP unit is its rigid, linear geometry, which serves as an excellent non-conjugated linker. acs.orgresearchgate.net This feature has been extensively exploited in the creation of novel polymeric and oligomeric materials.
Molecular Rods and Staffanes: The BCP cage acts as a molecular rod, connecting functional groups with a fixed distance and orientation. nih.gov When BCP units are linked sequentially, they form oligomers known as "[n]staffanes," which are rigid, rod-like molecules. These structures have been investigated for their potential in creating precisely defined nanoscale materials.
Precision Polymers: Researchers have synthesized precision polymers by incorporating BCP units into the polymer backbone. For instance, α,ω-diene monomers containing BCP units have been used in acyclic diene metathesis (ADMET) polymerization to create poly(1,3-bicyclo[1.1.1]pentane alkylene)s. researchgate.net These polymers exhibit higher thermal stability compared to linear polyethylene. researchgate.net The inclusion of the rigid BCP moiety can disrupt the crystal structure of polyethylene, acting as a defect, or in the case of linked BCP units ( thieme-connect.comstaffane), can lead to new crystalline morphologies. researchgate.net
Surface Architectures: The BCP scaffold's rigidity has been utilized in on-surface synthesis to create polyphenylene wires. semanticscholar.org By incorporating 1,3-disubstituted BCP moieties into polymeric chains on metal surfaces, researchers have created structured molecular wires where the BCP unit acts as a rigid, electronically isolating segment. semanticscholar.org This allows for the precise spatial arrangement of functionalities and the interruption of electronic conductivity, making them useful as organic resistor or isolator units. semanticscholar.org
Table 1: Properties of BCP-Containing Polymers
| Polymer Type | Monomer | Polymerization Method | Key Property | Reference |
|---|---|---|---|---|
| Poly(1,3-bicyclo[1.1.1]pentane alkylene)s | α,ω-diene monomers with BCP units | ADMET | Higher thermal stability than polyethylene | researchgate.net |
| Polyphenylene Wires with BCP units | 1,3-disubstituted BCP precursors | Dehalogenative coupling on Au(111) | Acts as a rigid, electronically isolating unit | semanticscholar.org |
Integration into Supramolecular Architectures and Molecular Tectons
The predictable geometry and rigidity of BCPs make them ideal candidates for use as "molecular tectons"—well-defined building blocks for the construction of complex supramolecular assemblies. digitellinc.comeventsair.com
Crystal Engineering: The defined structure of BCP derivatives allows for precise control over intermolecular interactions in the solid state, facilitating crystal engineering. digitellinc.comeventsair.com Their ability to participate in unique bonding patterns has been studied to guide the formation of specific crystal lattices. digitellinc.com
Host-Guest Chemistry: BCP scaffolds can be incorporated into larger host molecules to create rigid cavities for guest binding. The defined spatial orientation of functional groups attached to the BCP core allows for the design of receptors with high specificity.
Coordination Polymers: BCP-based ligands have been used to construct coordination polymers. For example, a europium-based coordination polymer has been created using BCP diphosphine ligands, resulting in a unique octa-coordination at the europium center, which could be useful for creating luminescent photonic materials. hokudai.ac.jp The rigid BCP linker enforces a specific geometry on the resulting metal-organic framework. nih.gov
Design and Synthesis of BCP-Derived Ligands for Catalysis
The rigid BCP framework can be used to create ligands with well-defined bite angles and steric properties, which are crucial for controlling the activity and selectivity of metal catalysts.
Diphosphine Ligands: A versatile method for synthesizing a wide variety of BCP-based diphosphine ligands has been developed. hokudai.ac.jp These straight-shaped ligands can be produced with diverse substituents by reacting [1.1.1]propellane with different phosphine (B1218219) groups, often initiated by light. hokudai.ac.jpresearchgate.net
Coordination to Metals: These BCP ligands have been shown to coordinate with transition metals. For instance, two phosphorus atoms on a BCP ligand can coordinate with two different gold atoms, creating a straight-shaped complex with a three-dimensional ligand center. hokudai.ac.jp This contrasts with more flexible ligands like diphosphinoethane, where both phosphorus atoms typically bind to a single metal center, forming a cyclic complex. hokudai.ac.jp This unique coordination geometry offered by BCP ligands could lead to novel catalytic properties.
Table 2: BCP-Derived Ligands in Catalysis
| Ligand Type | Synthesis Method | Metal Complex Example | Unique Feature | Reference |
|---|---|---|---|---|
| BCP-based diphosphines | Radical addition of phosphines to [1.1.1]propellane | Digold complex | Straight-shaped complex with a 3D ligand center | hokudai.ac.jp |
| BCP-based diphosphines | Light-initiated reaction | Europium coordination polymer | Octa-coordination of europium center | hokudai.ac.jp |
Role of BCPs in Chemical Space Expansion and Scaffold Diversity Exploration
The introduction of the abiotic, three-dimensional BCP scaffold into molecular design significantly expands the accessible chemical space beyond traditional flat, aromatic structures. researchgate.netnih.gov This is of high importance for discovering novel materials and chemical entities.
Novel Chemical Space: Functionalization of the BCP core, particularly at the less-explored bridge positions (C2), provides access to novel chemical structures and intellectual property. nih.govnih.gov While bridgehead (C1, C3) functionalization is well-established, methodologies for derivatizing the bridge positions are an emerging field. nih.govresearchgate.net
Scaffold Diversity: The development of synthetic methods to create unsymmetrically 1,3-disubstituted and multisubstituted BCPs has been a major goal. researchgate.netthieme-connect.com Radical-based methods, often involving the ring-opening of [1.1.1]propellane, have proven highly effective for installing a wide range of functional groups. rsc.orgnih.gov For example, radical multicomponent carboamination of [1.1.1]propellane allows for the direct synthesis of diverse 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. researchgate.net
Late-Stage Functionalization: Programmable strategies for the late-stage functionalization of BCP bis-boronates have been developed. nih.gov This allows for the sequential and selective derivatization of both bridgehead and bridge positions, enabling the rapid exploration of structure-property relationships without the need for multi-step de novo synthesis for each new analogue. nih.gov
BCP Building Blocks in Orthogonal "Click" Chemistry and Bioconjugation (excluding biological applications)
The BCP core can be equipped with functional groups suitable for "click" chemistry, a set of biocompatible reactions known for their high efficiency and specificity. This makes BCPs valuable building blocks for modularly constructing complex molecules.
Synthesis of Click-Ready BCPs: BCP derivatives featuring azide (B81097) and terminal alkyne functionalities have been synthesized, serving as substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of a click reaction. enamine.netresearchgate.net These building blocks are typically prepared in a few steps from common intermediates like BCP carboxylic acids. enamine.netresearchgate.net
Modular Synthesis of Triazoles: Using precursors such as 1-azido-3-iodobicyclo[1.1.1]pentane, a variety of BCP-triazole building blocks can be synthesized. chemrxiv.org Methodologies include standard click reactions to form 1,4-disubstituted triazoles and integrated cycloaddition-Sonogashira coupling reactions to access more complex 5-alkynylated 1,4,5-trisubstituted triazoles. chemrxiv.org The iodine atom in some of these triazole products serves as a useful handle for further functionalization. chemrxiv.org These modular approaches allow for the rapid assembly of diverse and complex molecular architectures built upon the rigid BCP scaffold.
Cutting Edge Analytical Methodologies for Characterizing Bicyclo 1.1.1 Pentane Derivatives in Research
Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates (e.g., in situ NMR, time-resolved spectroscopy)
Understanding the intricate mechanisms of reactions involving highly strained precursors like [1.1.1]propellane is crucial for optimizing the synthesis of BCP derivatives. Advanced spectroscopic methods that allow for real-time monitoring and characterization of transient species are indispensable in this pursuit.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR studies are powerful for tracking the real-time progress of a reaction directly within the NMR tube. This technique provides kinetic data and can help identify short-lived intermediates that might be missed by conventional workup and analysis. For instance, NMR studies have been employed to suggest that by-products in certain BCP syntheses can act as Lewis bases to stabilize key radical intermediates. nih.gov In the synthesis of BCPs from 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), anomalies in ¹H and ¹³C NMR spectra have prompted deeper mechanistic investigations into the formation of BCP salts. lboro.ac.uk High-level ab initio calculations are also used to predict and interpret the NMR spectra of BCPs, providing a theoretical basis for experimental observations. rsc.org
Time-Resolved Spectroscopy: This category of techniques is essential for observing the formation and decay of fleeting intermediates, such as radicals and excited states, on timescales ranging from femtoseconds to seconds.
Time-Resolved Infrared (IR) Spectroscopy: Has been utilized to study reactions involving carbene additions to bicyclo[1.1.0]butanes to form BCPs, providing evidence for the involvement of specific intermediates. acs.orgnih.gov
Time-Resolved Fluorescence Anisotropy: This method has been applied to BCP-based molecular rods to study their rotational dynamics in real-time when confined within nanocrystals. nih.govacs.org While not directly probing a reaction mechanism, it demonstrates the capability of time-resolved optical techniques to elucidate the dynamic behavior of BCP-containing structures, which is governed by their unique conformation. These studies complement solid-state NMR data to provide a comprehensive picture of molecular motion. nih.govacs.org
These advanced spectroscopic methods provide a dynamic view of chemical transformations, enabling researchers to build detailed, evidence-based models of reaction mechanisms for the synthesis of complex molecules like 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride.
X-ray Crystallography for Studying Molecular Conformation in Complex Assemblies and Co-crystals
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules. For BCP derivatives, this technique is invaluable not only for unambiguous structural confirmation but also for understanding their conformation, packing in the solid state, and non-covalent interactions.
The rigid, rod-like geometry of the BCP core makes it an interesting component for crystal engineering and the design of complex molecular assemblies. researchgate.net Detailed structural analyses have been conducted on a wide range of BCP derivatives using X-ray crystallography. lboro.ac.uklboro.ac.uk
Molecular Conformation: Crystallographic studies have confirmed the binding mode of BCP-containing enzyme inhibitors, revealing how the BCP moiety acts as a rigid spacer to orient other functional groups within a protein's active site. nih.gov For example, the X-ray crystal structure of a BCP-based inhibitor bound to the LpPLA₂ protein confirmed a binding mode similar to its planar biaryl analogue. nih.gov
Complex Assemblies and Co-crystals: Researchers have used X-ray diffraction to study BCP derivatives in co-crystals, examining the influence of the BCP scaffold on non-covalent interactions like halogen and hydrogen bonding. researchgate.netdntb.gov.ua These studies are crucial for predicting how BCP-containing drug candidates might interact with biological targets. dntb.gov.ua The analysis of BCP-containing pyridinium (B92312) and quinolinium salts has provided insights into their crystal packing and potential applications as isosteres in pharmaceuticals. acs.orgresearchgate.net
The data obtained from these studies, such as bond lengths, bond angles, and torsion angles, are critical for validating computational models and designing new molecules with desired spatial arrangements.
| Compound/Complex | Resolution (Å) | Key Structural Finding | Reference |
| BCP-LpPLA₂ Inhibitor Complex | ~1.9 | Confirmed the BCP moiety acts as a bioisosteric linker, maintaining the binding mode of the original inhibitor. | nih.gov |
| BCP-Pyridinium Salts | N/A | Elucidated the unique 3D structure and solid-state packing of various BCP salts. | acs.orgresearchgate.net |
| BCP-Porphyrin Co-crystals | N/A | Showed rotational disorder of the BCP methylene (B1212753) bridges, indicating fewer interactions compared to bridgehead functional groups. | researchgate.net |
High-Resolution Mass Spectrometry and Isotopic Labeling for Mechanistic Confirmation
While spectroscopy and crystallography provide structural and dynamic information, high-resolution mass spectrometry (HRMS) and isotopic labeling are cornerstones for confirming elemental composition and elucidating reaction pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is a routine and essential step in characterizing newly synthesized BCP derivatives. nih.gov Beyond simple characterization, HRMS is a key tool in mechanistic studies. For example, in the development of new methods for synthesizing BCP-ketones and BCP-sulfides, HRMS was used to detect key intermediates and radical adducts (e.g., with TEMPO), providing strong evidence for the proposed radical-based mechanisms. acs.orgkeaipublishing.comhznu.edu.cn
Isotopic Labeling: This powerful technique involves replacing one or more atoms in a reactant with an isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C) to trace their path through a reaction. The position of the isotopic label in the final product can provide definitive proof of a proposed mechanism, ruling out alternative pathways. Isotopic labeling studies are used to track the regioselectivity of reactions involving BCPs. For instance, deuterium (B1214612) labeling experiments have been used to confirm that certain reactions involving BCPs proceed through a radical chain process. researchgate.net This method provides clear insights into atomic movements within the molecule during the reaction. lboro.ac.uk
Together, HRMS and isotopic labeling offer a powerful combination for confirming the outcome of a synthesis and providing unambiguous evidence for the underlying reaction mechanism.
| Technique | Application in BCP Research | Example | Reference |
| HRMS | Confirmation of product elemental formula. | Characterization of newly synthesized BCP-sulfides. | acs.org |
| HRMS | Detection of radical trapping experiment products. | Detection of a TEMPO-trapped BCP radical to support a photocatalytic mechanism. | hznu.edu.cn |
| Isotopic Labeling | Tracking atomic movements and regioselectivity. | Use of deuterium labeling to confirm a radical chain process. | researchgate.netlboro.ac.uk |
Future Research Directions and Emerging Opportunities for 3 Ethoxybicyclo 1.1.1 Pentan 1 Amine Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride and its derivatives is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. While traditional methods for constructing the BCP core exist, future efforts are expected to focus on innovative strategies that offer greater functional group tolerance, milder reaction conditions, and improved atom economy.
Recent breakthroughs in the functionalization of [1.1.1]propellane, a common precursor to the BCP skeleton, have highlighted the potential of photoredox catalysis and metal-free reaction pathways. These approaches are particularly promising for the synthesis of asymmetrically substituted BCPs like the title compound. Future research could explore visible-light-mediated multicomponent reactions where [1.1.1]propellane, an ethoxy-containing radical precursor, and an amine surrogate are combined in a single step. Such a strategy would significantly streamline the synthesis and reduce waste compared to traditional multi-step sequences.
Furthermore, the principles of green chemistry are expected to play a pivotal role in the development of next-generation synthetic methods. This includes the use of renewable starting materials, safer solvent systems, and catalytic processes that minimize the generation of hazardous byproducts. For instance, flow chemistry presents an opportunity for the safe and scalable production of BCP intermediates, mitigating the risks associated with handling highly reactive species like [1.1.1]propellane.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel bond formations. | Development of new photocatalysts, exploration of multicomponent reactions. |
| Metal-Free Synthesis | Avoidance of toxic heavy metals, reduced cost, and simplified purification. | Utilization of organocatalysts, development of radical-mediated processes. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Optimization of reactor design, integration with in-line purification. |
| Biocatalysis | High selectivity, environmentally friendly conditions, use of renewable resources. | Engineering of enzymes for BCP synthesis, exploration of chemo-enzymatic routes. |
Exploration of Undiscovered Reactivity and Functional Group Transformations
The unique geometry of the bicyclo[1.1.1]pentane core imparts exceptional reactivity to its bridgehead substituents. The amine group in 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride is situated at a bridgehead carbon, which results in low steric hindrance and high intrinsic nucleophilicity. chinesechemsoc.orgresearchgate.netacs.orgnih.gov This enhanced reactivity, when compared to more conventional amines, opens up avenues for exploring novel chemical transformations.
Future research will likely focus on leveraging this heightened reactivity for the construction of complex molecular architectures. For example, the amine can serve as a key handle for a variety of coupling reactions, including amide bond formation, sulfonylation, and reductive amination, to introduce diverse functionalities. The ethoxy group, on the other hand, can be a precursor to a hydroxyl group through dealkylation, providing another point for diversification.
Moreover, the interplay between the amino and ethoxy groups offers opportunities for intramolecular reactions, potentially leading to the formation of novel heterocyclic systems fused to the BCP cage. The investigation of functional group interconversions at the bridgehead positions will be crucial for expanding the chemical space accessible from this versatile building block. This could involve the development of methods for the selective transformation of the amine or ethoxy group in the presence of other functionalities.
| Transformation Type | Potential Products | Research Opportunities |
| Amine Functionalization | Amides, sulfonamides, ureas, substituted amines. | Development of mild and selective coupling protocols. |
| Ethoxy Group Modification | Alcohols, esters, ethers. | Exploration of selective dealkylation and subsequent functionalization. |
| Intramolecular Reactions | Fused heterocyclic BCPs. | Design of substrates for cyclization reactions. |
| Bridgehead C-H Activation | Further functionalized BCPs. | Development of catalysts for selective C-H functionalization of the BCP core. acs.org |
Interdisciplinary Integration in Emerging Chemical Fields (e.g., energy materials, advanced catalysts)
The rigid, rod-like structure of the bicyclo[1.1.1]pentane scaffold makes it an attractive component for the design of novel materials with unique properties. The bifunctional nature of 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride provides handles for its incorporation into larger molecular assemblies, opening up possibilities in emerging interdisciplinary fields.
Energy Materials: The defined geometry and insulating properties of the BCP core could be exploited in the design of new materials for energy storage and conversion. For instance, BCP derivatives could serve as rigid linkers in the construction of metal-organic frameworks (MOFs) or porous organic frameworks (POFs). nih.gov These materials could exhibit tailored porosity for gas storage or separation. Furthermore, the incorporation of BCP units into organic electrolytes for batteries could potentially enhance their thermal and electrochemical stability. google.com The ethoxy and amine functionalities could be modified to tune the solubility and ionic conductivity of such electrolytes.
Advanced Catalysts: The rigid BCP scaffold can be used to create novel ligands for asymmetric catalysis. By attaching catalytically active moieties to the bridgehead positions, the precise spatial arrangement of these groups can be controlled, potentially leading to catalysts with high enantioselectivity. The amine group of 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride could be used to coordinate to a metal center, while the ethoxy group could be modified to introduce a chiral auxiliary or a second binding site. The development of BCP-based diphosphine ligands has already shown promise in this area. researchgate.net
| Application Area | Potential Role of 3-Ethoxybicyclo[1.1.1]pentan-1-amine Hydrochloride | Key Research Directions |
| Energy Materials | Rigid linker in MOFs/POFs, component of novel electrolytes. | Synthesis and characterization of BCP-based porous materials, investigation of ionic conductivity in BCP-containing electrolytes. |
| Advanced Catalysts | Scaffold for chiral ligands in asymmetric catalysis. | Design and synthesis of BCP-based ligands, evaluation of their performance in catalytic reactions. |
| Organic Electronics | Rigid spacer in molecular wires or organic semiconductors. | Investigation of charge transport properties through BCP-containing molecules. |
| Liquid Crystals | Core component in novel liquid crystalline materials. nih.gov | Synthesis of BCP derivatives with mesogenic properties. |
Q & A
Basic: What are the key structural features of 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride, and how do they influence its reactivity?
Answer:
The compound’s rigid bicyclo[1.1.1]pentane core introduces significant steric strain, which enhances its reactivity in nucleophilic substitutions and strain-release reactions. The ethoxy group at position 3 acts as an electron-donating substituent, stabilizing intermediates during synthesis, while the amine hydrochloride moiety enables hydrogen bonding and ionic interactions in biological systems . Methodological considerations include using strain-driven reactions (e.g., [1.1.1]propellane intermediates) and optimizing solvent polarity to manage steric effects during derivatization .
Advanced: How can researchers optimize the synthesis of 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride to address challenges in yield and purity?
Answer:
Key strategies include:
- Propellane Intermediate Control : Stabilize the highly strained [1.1.1]propellane intermediate using low-temperature conditions (-78°C) and inert atmospheres to prevent polymerization .
- Amine Protection : Protect the amine group during ethoxy substitution to avoid side reactions (e.g., using Boc-protected intermediates) .
- Purification : Employ flash chromatography with polar solvents (e.g., methanol/dichloromethane gradients) to separate byproducts caused by strain-induced rearrangements .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS to identify optimal quenching points, as prolonged reaction times increase decomposition risks .
Basic: What analytical techniques are critical for characterizing 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride?
Answer:
- NMR Spectroscopy : H and C NMR confirm bicyclic structure integrity and substituent positions (e.g., ethoxy group at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO) and detects impurities from incomplete strain-release reactions .
- HPLC-PDA : Assesses purity (>97%) and identifies degradation products under accelerated stability testing (40°C/75% RH) .
Advanced: How can contradictory bioactivity data for 3-Ethoxybicyclo[1.1.1]pentan-1-amine derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethoxy with methoxy or cyclopropyl groups) to isolate pharmacophore contributions .
- In Silico Docking : Use molecular dynamics simulations to predict binding affinities to targets (e.g., METTL3 enzyme) and validate with SPR or ITC assays .
- Metabolic Stability Assays : Compare microsomal half-lives of derivatives to identify metabolic liabilities (e.g., ethoxy demethylation) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Room temperature in desiccators with inert gas (N or Ar) to prevent hydrolysis of the ethoxy group .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid precipitation; avoid aqueous buffers with pH >7 to prevent amine deprotonation .
Advanced: How should researchers design experiments to evaluate the compound’s neuroprotective potential?
Answer:
- In Vitro Models : Use SH-SY5Y neuronal cells under oxidative stress (HO or rotenone) with cell viability assessed via MTT assay. Include controls with NMDA receptor antagonists to isolate mechanism .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify EC and cytotoxicity thresholds .
- ROS Scavenging Assays : Measure reactive oxygen species (ROS) reduction using DCFH-DA fluorescence, comparing to known antioxidants (e.g., ascorbic acid) .
Advanced: What computational methods are effective for studying the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., METTL3) .
- QM/MM Simulations : Analyze strain energy release during target binding using Gaussian 16 with B3LYP/6-31G* basis sets .
- Pharmacophore Modeling : Generate 3D pharmacophores with MOE to prioritize derivatives with optimal steric and electronic properties .
Advanced: How can the ethoxy group be selectively modified to create derivatives with enhanced bioactivity?
Answer:
- Nucleophilic Substitution : Replace ethoxy with fluorine using DAST (diethylaminosulfur trifluoride) at -20°C to improve metabolic stability .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO) to introduce aromatic substituents .
- Photochemical Functionalization : Use UV light (370–456 nm) with imine precursors for strain-release cycloadditions to generate bridged derivatives .
Advanced: What strategies mitigate toxicity risks in early-stage preclinical studies?
Answer:
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Inhibition Assay : Patch-clamp studies to assess cardiac toxicity risks .
- In Vivo Tolerability : Administer escalating doses (1–50 mg/kg) in rodent models, monitoring serum ALT/AST levels for hepatotoxicity .
Advanced: How can photochemical reactions expand the utility of this compound in materials science?
Answer:
- Polymer Crosslinking : Use UV-initiated radical reactions with acrylate monomers to create rigid, low-density polymers .
- Surface Functionalization : Graft onto silica nanoparticles via amine-HCl interactions for catalytic applications (e.g., CO capture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
